trans-4-Isopropoxy-3-pyrrolidinol hydrochloride
Overview
Description
trans-4-Isopropoxy-3-pyrrolidinol hydrochloride: is a chemical compound with the molecular formula C8H17NO2Cl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Isopropoxy-3-pyrrolidinol hydrochloride typically involves the reaction of 4-hydroxy-3-pyrrolidinol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-Isopropoxy-3-pyrrolidinol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form various alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrrolidinol derivatives.
Scientific Research Applications
Chemistry: trans-4-Isopropoxy-3-pyrrolidinol hydrochloride is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of pyrrolidine derivatives on cellular processes. It can be used in assays to investigate enzyme inhibition and receptor binding.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or analgesic effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and resins to enhance their properties.
Mechanism of Action
The mechanism of action of trans-4-Isopropoxy-3-pyrrolidinol hydrochloride involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- trans-4-Methoxy-3-pyrrolidinol hydrochloride
- trans-4-(Dimethylamino)-3-pyrrolidinol dihydrochloride
- trans-4-(4-Methyl-1-piperazinyl)-3-pyrrolidinol trihydrochloride
Comparison: Compared to its analogs, trans-4-Isopropoxy-3-pyrrolidinol hydrochloride exhibits unique chemical properties due to the presence of the isopropoxy group This group can influence the compound’s reactivity, solubility, and interaction with biological targets
Properties
IUPAC Name |
(3S,4S)-4-propan-2-yloxypyrrolidin-3-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(2)10-7-4-8-3-6(7)9;/h5-9H,3-4H2,1-2H3;1H/t6-,7-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRUVKNQNJRWJV-LEUCUCNGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CNCC1O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O[C@H]1CNC[C@@H]1O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262769-95-8 | |
Record name | 3-Pyrrolidinol, 4-(1-methylethoxy)-, hydrochloride (1:1), (3R,4R)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1262769-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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